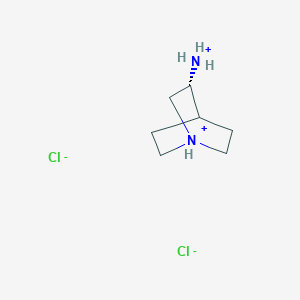

(R)-3-Aminoquinuclidine dihydrochloride

説明

“®-3-Aminoquinuclidine dihydrochloride” is a chiral catalyst and ligand . It has an empirical formula of C7H14N2 · 2HCl, a CAS number of 123536-14-1, and a molecular weight of 199.12 . This diamine and its antipode are important building blocks in the synthesis of pharmaceuticals .

Molecular Structure Analysis

The molecular structure of “®-3-Aminoquinuclidine dihydrochloride” is represented by the SMILES stringCl.Cl.N[C@H]1CN2CC[C@H]1CC2 . The InChI key is STZHBULOYDCZET-KLXURFKVSA-N . Physical And Chemical Properties Analysis

“®-3-Aminoquinuclidine dihydrochloride” is a solid at 20°C . It has a specific rotation of +22.0 to +26.0 deg (C=1, H2O) and a melting point of 315°C . It is soluble in water .科学的研究の応用

Directed Synthesis in Inorganic Chemistry

- Application: Directed synthesis of noncentrosymmetric molybdates.

- Details: A systematic investigation was performed in the MoO3/3-aminoquinuclidine/H2O system, leading to the synthesis of new compounds with noncentrosymmetric structures using (R)-3-aminoquinuclidine dihydrochloride. These compounds, like [(R)-C7H16N2]2[Mo8O26], have potential applications in materials science due to their polar crystal classes and second-harmonic generation activities (Veltman et al., 2006).

Synthesis of Stereochemically Defined Isomers

- Application: Synthesis of stereochemically defined octahydropyrrolo[2,3]pyridine derivatives.

- Details: (R)-3-Aminoquinuclidine's reaction with specific compounds led to the unexpected formation of cis- and trans-octahydropyrrolo[2,3]pyridine derivatives. This provides a convenient method for generating stereochemically defined isomers, useful in various chemical research applications (Goljer et al., 2009).

Chiral Hybrid Metal Halides Synthesis

- Application: Synthesis of noncentrosymmetric Cu(II)-hybrid halides compounds.

- Details: Using (R)-3-aminoquinuclidine, compounds like [(R)-C7H16N2][CuCl4] were synthesized. These materials, with their noncentrosymmetric and chiral structures, have potential in optoelectronics and information storage due to their second harmonic generation (SHG) efficiencies and phase transitions (Hajlaoui et al., 2019).

Role in the Synthesis of Serotonin Receptor Ligands

- Application: Synthesis of 5-HT (serotonin) receptor ligands.

- Details: 3-Aminoquinuclidine, a key fragment in many serotonin receptor ligands, has been synthesized with high optical purity using (R)-3-aminoquinuclidine enantiomers. This demonstrates its importance in the development of compounds related to neurological research (Parnes & Shelton, 1996).

Application in Asymmetric Synthesis

- Application: Asymmetric synthesis of various chemical compounds.

- Details: The stereochemistry of several compounds was set via processes involving (R)-3-aminoquinuclidine dihydrochloride, highlighting its role in the creation of enantiomerically pure substances. This is crucial for the development of pharmaceuticals and advanced chemicals (Deniau et al., 2008).

Safety And Hazards

“®-3-Aminoquinuclidine dihydrochloride” is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, protective clothing, and eye protection should be worn when handling this compound .

特性

IUPAC Name |

(3R)-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2.2ClH/c8-7-5-9-3-1-6(7)2-4-9;;/h6-7H,1-5,8H2;2*1H/t7-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STZHBULOYDCZET-KLXURFKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@H](C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Aminoquinuclidine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,7-Diazaspiro[3.5]nonan-2-one](/img/structure/B113853.png)

![6h-Pyrrolo[3,4-b]pyridin-5-ol](/img/structure/B113926.png)